5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrrole-2-carboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the reagents and conditions used .
Scientific Research Applications
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-pyrrolo[3,2-b]pyridine: Similar structure but with a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution at the 5-methyl position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
KNWNSGZJTCYHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1N)C=CN2 |
Origin of Product |
United States |
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